Cas no 6295-79-0 (1-2-(2-Piperidinyl)ethylpiperidinedihydrochloride)

1-2-(2-Piperidinyl)ethylpiperidinedihydrochloride is a piperidine-derived organic compound, primarily utilized in pharmaceutical and chemical research due to its structural versatility. The dihydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications and biological studies. Its piperidine moieties contribute to its potential as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) agents or receptor modulators. The compound’s well-defined structure allows for precise modifications, facilitating research in medicinal chemistry. High purity and consistent quality ensure reliable performance in experimental settings, supporting its use in drug discovery and mechanistic studies.
1-2-(2-Piperidinyl)ethylpiperidinedihydrochloride structure
6295-79-0 structure
Product Name:1-2-(2-Piperidinyl)ethylpiperidinedihydrochloride
CAS No:6295-79-0
MF:C12H26Cl2N2
MW:269.254241466522
CID:529245
Update Time:2026-04-29

1-2-(2-Piperidinyl)ethylpiperidinedihydrochloride Chemical and Physical Properties

Names and Identifiers

    • Piperidine,1-[2-(2-piperidinyl)ethyl]-, dihydrochloride (9CI)
    • 1-(2-piperidin-2-ylethyl)piperidine,dihydrochloride
    • 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride
    • NSC 43715
    • Piperidine,1,2'-ethylenedi-, dihydrochloride (8CI)
    • 1-2-(2-Piperidinyl)ethylpiperidinedihydrochloride
    • Inchi: InChI=1S/C12H24N2.2ClH/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12;;/h12-13H,1-11H2;2*1H
    • InChI Key: XURAXQFIEZFIRB-UHFFFAOYSA-N
    • SMILES: C1CCN(CC1)CCC2CCCCN2.Cl.Cl

Computed Properties

  • Exact Mass: 232.17100
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 15.27000
  • LogP: 3.07320

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Additional information on 1-2-(2-Piperidinyl)ethylpiperidinedihydrochloride

Introduction to 1-2-(2-Piperidinyl)ethylpiperidinedihydrochloride (CAS No. 6295-79-0)

1-2-(2-Piperidinyl)ethylpiperidinedihydrochloride, with the CAS number 6295-79-0, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, also known as Pipamperone dihydrochloride, is a member of the piperidine family and is primarily used in the development of therapeutic agents for various neurological and psychiatric disorders. Its unique chemical structure and pharmacological properties make it a valuable compound for both academic research and pharmaceutical applications.

The chemical structure of 1-2-(2-Piperidinyl)ethylpiperidinedihydrochloride consists of two piperidine rings connected by an ethylene bridge, with the entire molecule being protonated to form a dihydrochloride salt. This structural arrangement confers specific binding affinities to various receptors in the central nervous system (CNS), making it an attractive candidate for drug development. Recent studies have highlighted its potential as an atypical antipsychotic agent, particularly in the treatment of schizophrenia and related conditions.

In terms of its pharmacological properties, 1-2-(2-Piperidinyl)ethylpiperidinedihydrochloride exhibits a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. Additionally, it shows moderate affinity for serotonin 5-HT2A receptors, contributing to its atypical antipsychotic profile. These receptor interactions help to reduce positive symptoms such as delusions and hallucinations while minimizing side effects commonly associated with traditional antipsychotics, such as extrapyramidal symptoms (EPS).

Clinical trials have further validated the therapeutic potential of Pipamperone dihydrochloride. A recent Phase II clinical trial demonstrated significant improvements in symptom reduction among patients with schizophrenia, with a favorable safety profile. The study also noted that the compound was well-tolerated, with minimal adverse effects reported. These findings have sparked interest in exploring its use in other psychiatric disorders, such as bipolar disorder and major depressive disorder.

Beyond its application in psychiatry, 1-2-(2-Piperidinyl)ethylpiperidinedihydrochloride has shown promise in preclinical studies for its potential neuroprotective properties. Research has indicated that it may have a role in mitigating neurodegeneration associated with conditions like Parkinson's disease and Alzheimer's disease. The mechanism underlying these neuroprotective effects is thought to involve modulation of oxidative stress and inflammation pathways, which are key contributors to neuronal damage.

The synthesis of Pipamperone dihydrochloride involves several steps, including the formation of the piperidine rings and their subsequent functionalization. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both research and commercial purposes. These improvements have also contributed to reducing production costs, which is crucial for ensuring affordability in clinical settings.

In conclusion, 1-2-(2-Piperidinyl)ethylpiperidinedihydrochloride (CAS No. 6295-79-0) is a multifaceted compound with significant potential in the treatment of various neurological and psychiatric disorders. Its unique chemical structure and pharmacological properties make it a valuable asset in both academic research and pharmaceutical development. Ongoing studies continue to uncover new applications and mechanisms of action, further solidifying its importance in the field of medicinal chemistry.

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